5-(Azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features an azetidine ring fused with an oxadiazole ring, which imparts unique chemical and biological properties. The presence of the phenyl group further enhances its potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole typically involves the following steps:
-
Formation of Azetidine Ring: : The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under specific conditions. For instance, the reaction of N-Boc-azetidin-3-one with alkylated phosphonates via the Horner–Wadsworth–Emmons reaction, followed by hydrogenation, can yield the azetidine ring .
-
Formation of Oxadiazole Ring: : The oxadiazole ring can be formed through the cyclization of hydrazides with carboxylic acids or their derivatives. This step often involves the use of dehydrating agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process .
-
Coupling of Azetidine and Oxadiazole Rings: : The final step involves coupling the azetidine and oxadiazole rings. This can be achieved through various methods, including the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective starting materials, green chemistry principles, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides .
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives .
-
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl ring or the oxadiazole ring are replaced with other substituents .
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Dehydrating Agents: Phosphorus oxychloride (POCl3), thionyl chloride (SOCl2)
Coupling Reagents: EDCI, DCC
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different chemical and biological properties .
Scientific Research Applications
5-(Azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole has a wide range of applications in scientific research:
-
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
-
Biology: : It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties .
-
Medicine: : The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases .
-
Industry: : It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 5-(Azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride
- 3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole hydrochloride
- 2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
Uniqueness
5-(Azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole is unique due to its specific combination of the azetidine and oxadiazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-(azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-2-4-8(5-3-1)10-13-11(15-14-10)9-6-12-7-9/h1-5,9,12H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTXXUOJJRYJRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC(=NO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.